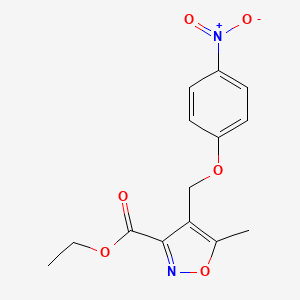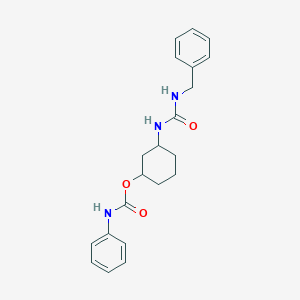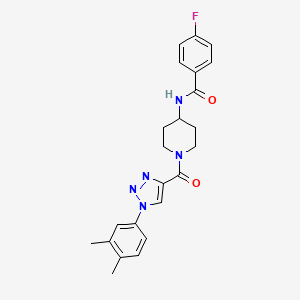![molecular formula C14H17N3O2S B2588795 tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate CAS No. 372096-48-5](/img/structure/B2588795.png)
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate, also known as AG490, is a selective inhibitor of Janus kinases (JAKs) that has been widely used in scientific research. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. By inhibiting JAKs, AG490 can modulate cytokine-induced signaling and downstream biological responses. In
Mécanisme D'action
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate selectively inhibits JAKs by binding to the ATP-binding site of the kinase domain. JAKs are activated by cytokine receptors upon ligand binding, which leads to the phosphorylation of JAKs and the subsequent activation of downstream signaling pathways. tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can prevent the phosphorylation of JAKs and downstream signaling molecules, which results in the inhibition of cytokine-induced biological responses.
Biochemical and Physiological Effects:
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has been shown to modulate various biological processes through the inhibition of JAKs. For example, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can inhibit the proliferation of cancer cells by blocking the JAK/STAT signaling pathway. tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can also suppress the production of pro-inflammatory cytokines by inhibiting the JAK/STAT and JAK/PI3K/Akt pathways. In addition, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can protect neurons from oxidative stress-induced damage by inhibiting the JAK/STAT pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has several advantages for lab experiments. First, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is a selective inhibitor of JAKs, which allows researchers to specifically target the JAK-mediated signaling pathways. Second, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has a high potency and can inhibit JAKs at low concentrations, which reduces the potential off-target effects. Third, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is stable and can be stored for a long time without significant degradation.
However, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate also has some limitations for lab experiments. First, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can inhibit multiple JAK isoforms, which may lead to the modulation of multiple cytokine signaling pathways. Second, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can have off-target effects on other kinases or proteins, which may complicate the interpretation of the results. Third, the optimal concentration of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate may vary depending on the cell type or experimental conditions, which requires careful titration and optimization.
Orientations Futures
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has a wide range of potential future directions in scientific research. First, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used to investigate the role of JAKs in various diseases, such as autoimmune disorders, inflammatory diseases, and neurodegenerative diseases. Second, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used to screen for novel JAK inhibitors or to optimize the existing JAK inhibitors. Third, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used in combination with other drugs or therapies to enhance the therapeutic efficacy or to overcome drug resistance. Fourth, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be used in animal models to study the in vivo effects of JAK inhibition. Overall, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate is a valuable tool for scientific research and has the potential to contribute to the development of new therapies for various diseases.
Méthodes De Synthèse
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be synthesized through a multi-step process. The first step is the protection of the amino group of 2-aminothiazole with tert-butyloxycarbonyl (BOC) to obtain BOC-2-aminothiazole. The second step involves the reaction of BOC-2-aminothiazole with 3-bromoaniline to obtain BOC-protected tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate intermediate. The final step is the deprotection of BOC-protected tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate intermediate with trifluoroacetic acid to obtain tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate. The purity of tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can be further improved through recrystallization or chromatography.
Applications De Recherche Scientifique
Tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has been widely used in scientific research as a tool to investigate the role of JAKs in various biological processes. For example, tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate has been used to study the function of JAKs in immune responses, cancer development, and neurological disorders. tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate can modulate the activity of JAKs in a dose-dependent manner, which allows researchers to finely tune the cytokine signaling pathways and downstream biological responses.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-14(2,3)19-13(18)16-10-6-4-5-9(7-10)11-8-20-12(15)17-11/h4-8H,1-3H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPDDAAYUHMKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)


![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)

![5-amino-N,1-bis[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2588729.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)
![1-[(2-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2588731.png)
